molecular formula C5H4BClFNO2 B151877 (6-Chloro-5-fluoropyridin-3-yl)boronic acid CAS No. 1072946-66-7

(6-Chloro-5-fluoropyridin-3-yl)boronic acid

Cat. No. B151877
M. Wt: 175.35 g/mol
InChI Key: NWEKVQKALFWZHQ-UHFFFAOYSA-N
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Description

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a halogenated boronic acid derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in cross-coupling reactions, such as the Suzuki reaction. While the provided papers do not directly discuss this specific compound, they do provide insights into similar halogenated pyridinylboronic acids and their synthesis, properties, and applications in organic synthesis.

Synthesis Analysis

The synthesis of halogenated pyridinylboronic acids typically involves halogen-metal exchange reactions followed by quenching with a boron reagent. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid is achieved by reacting 2-chloro-4-iodo-5-trifluoromethyl pyridine with n-butyl lithium, followed by quenching with triisopropylborate . Optimal conditions for such reactions include low temperatures and precise control of the molar ratios of reactants. The purity and structure of the resulting boronic acids are confirmed using techniques such as HPLC, FTIR, and NMR .

Molecular Structure Analysis

The molecular structure of halogenated pyridinylboronic acids is characterized by the presence of halogen atoms and a boronic acid group attached to a pyridine ring. The structure determination can be performed using NMR spectroscopy and X-ray crystallography, as demonstrated for a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid . These techniques provide detailed information about the atomic arrangement and the geometry of the molecule.

Chemical Reactions Analysis

Halogenated pyridinylboronic acids are known to participate in classical Suzuki cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds and the synthesis of diverse pyridine libraries . The regioselective halogen-metal exchange is a critical step in ensuring the formation of a single regioisomeric boronic acid or ester product, which is essential for the success of the subsequent coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridinylboronic acids include their stability, crystallinity, and solubility, which are important for their handling and use in chemical reactions. These compounds are typically stable and crystalline, which facilitates their isolation and purification . The specific physical properties, such as melting points and solubility in various solvents, can be determined experimentally and are crucial for the development of reaction conditions and processes.

Scientific Research Applications

Radiotracer Development

One application of derivatives of (6-Chloro-5-fluoropyridin-3-yl)boronic acid is in the development of radiotracers for positron emission tomography (PET). For instance, a study synthesized fluoropyridyl ether analogues of baclofen as potential PET radiotracers. The compound with the highest inhibition binding affinity and greatest agonist response was radiolabeled with 18F. The regional brain distribution of this radiolabeled compound was studied in mice, showing that it enters the mouse brain and its accumulation is partially mediated by GABAB receptors. This demonstrates the feasibility of imaging GABAB receptors in rodents and justifies further development of GABAB PET tracers with improved specific binding and greater blood-brain barrier permeability (Naik et al., 2018).

Photosensitizers for Photodynamic Therapy

Another application is in the synthesis of boronated derivatives of chlorin e6, a class of plant porphyrins used as photosensitizing agents in photodynamic therapy (PDT). The study aimed at optimizing the antitumor properties of chlorins by synthesizing a series of boronated derivatives. These compounds showed increased binding to albumin, a major porphyrin carrier, compared to their boron-free counterparts. The enhanced potency of boronated chlorins in PDT, particularly due to increased binding to albumin, expands their therapeutic applicability beyond boron neutron capture therapy to emerge as dual efficacy photoradiosensitizers (Ol’shevskaya et al., 2009).

Leukotriene Inhibition

Boswellic acids, a natural mixture containing boron, have been reported to be effective as anti-inflammatory, immunomodulatory, and anti-tumor agents. A study evaluated the anti-inflammatory activity of boswellic acids through topical application using different models of inflammation in rats. The results revealed that boswellic acids, when used topically, are as effective as through the systemic route, indicating a potential for therapeutic applications in inflammatory disorders (Singh et al., 2008).

Safety And Hazards

“(6-Chloro-5-fluoropyridin-3-yl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination .

Future Directions

The future directions of “(6-Chloro-5-fluoropyridin-3-yl)boronic acid” and other boronic acids lie in their diverse applications. They are increasingly utilized in diverse areas of research, including the development of therapeutics, separation technologies, and sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .

properties

IUPAC Name

(6-chloro-5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEKVQKALFWZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647880
Record name (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-5-fluoropyridin-3-yl)boronic acid

CAS RN

1072946-66-7
Record name (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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